A Technical Guide to the Synthesis and Properties of Methyl 2-fluoro-4-methyl-5-nitrobenzoate
A Technical Guide to the Synthesis and Properties of Methyl 2-fluoro-4-methyl-5-nitrobenzoate
Introduction: Methyl 2-fluoro-4-methyl-5-nitrobenzoate is a substituted aromatic compound with significant potential as a versatile building block in modern chemical synthesis. Its unique arrangement of electron-withdrawing (fluoro, nitro, ester) and electron-donating (methyl) groups on a benzene ring makes it an attractive intermediate for the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, offering pathways to novel active pharmaceutical ingredients (APIs) and materials.
While direct literature on the synthesis and properties of this specific isomer is not extensively documented, this guide provides a scientifically grounded, proposed synthetic pathway based on established principles of organic chemistry and proven methodologies for analogous compounds. By synthesizing data from related structures, we can construct a reliable framework for its preparation and predict its key physicochemical properties, offering valuable insights for researchers and drug development professionals.
Part 1: Proposed Synthetic Pathway
The most logical and efficient synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate involves a two-step sequence starting from the commercially available precursor, 2-fluoro-4-methylbenzoic acid. The pathway consists of:
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Electrophilic Aromatic Substitution (Nitration): Introduction of a nitro group onto the aromatic ring.
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Fischer Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.
This approach is cost-effective and relies on well-understood, scalable chemical reactions.
Step 1: Nitration of 2-fluoro-4-methylbenzoic acid
The introduction of the nitro group at the C5 position is the critical step, governed by the directing effects of the substituents already present on the aromatic ring.
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-COOH (Carboxylic Acid): A meta-director and a strong deactivator.
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-F (Fluoro): An ortho, para-director and a deactivator (due to induction).
-
-CH₃ (Methyl): An ortho, para-director and an activator.
The position targeted for nitration (C5) is ortho to the activating methyl group and meta to the deactivating carboxylic acid group. The combined influence of these groups strongly favors the substitution at C5 over other possible positions. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).
This protocol is adapted from established procedures for the nitration of similar substituted benzoic acids.[1][2][3]
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Reactor Preparation: In a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge concentrated sulfuric acid (98%). Begin cooling the acid to 0-5 °C.
-
Substrate Addition: Slowly and portion-wise, add 2-fluoro-4-methylbenzoic acid to the cold, stirring sulfuric acid. Maintain the temperature below 10 °C throughout the addition to ensure substrate stability.
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Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by adding concentrated nitric acid (70%) dropwise to an equal volume of cold (0-5 °C) concentrated sulfuric acid.
-
Reaction: Slowly add the prepared nitrating mixture to the substrate solution via the addition funnel. The internal temperature must be rigorously controlled and maintained between 0-10 °C to minimize the formation of dinitro byproducts and other isomers.
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Monitoring and Quenching: After the addition is complete, allow the mixture to stir at the controlled temperature for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product, 2-fluoro-4-methyl-5-nitrobenzoic acid, will precipitate as a solid.
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Purification: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum. The crude product can be further purified by recrystallization if necessary.
Step 2: Fischer Esterification of 2-fluoro-4-methyl-5-nitrobenzoic acid
Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol. To ensure a high yield of the methyl ester, methanol is used in large excess, serving as both the reagent and the solvent. This drives the reaction equilibrium toward the product side, in accordance with Le Châtelier's principle.[4][5]
This protocol is based on general Fischer esterification procedures.[4][6][7]
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Setup: To a round-bottom flask containing the dried 2-fluoro-4-methyl-5-nitrobenzoic acid, add a significant excess of anhydrous methanol.
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
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Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC or HPLC until the starting carboxylic acid is consumed.
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-fluoro-4-methyl-5-nitrobenzoate. Further purification can be achieved by recrystallization from a suitable solvent like methanol or ethanol.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of Methyl 2-fluoro-4-methyl-5-nitrobenzoate.
Part 2: Physicochemical and Safety Data
Properties Summary
| Property | Value / Description | Source / Basis |
| IUPAC Name | Methyl 2-fluoro-4-methyl-5-nitrobenzoate | Nomenclature Rules |
| CAS Number | 508111-19-9 | Registry Number |
| Molecular Formula | C₉H₈FNO₄ | Calculated |
| Molecular Weight | 213.16 g/mol | Calculated |
| Appearance | Predicted: White to yellow crystalline solid | Analogy to similar compounds[8] |
| Melting Point | Estimated: 50-70 °C | Based on analogs like Methyl 4-fluoro-3-nitrobenzoate (56-59°C)[9] and Methyl 2-fluoro-5-nitrobenzoate (47-51°C)[8] |
| Boiling Point | Estimated: >300 °C at 760 mmHg | Based on analogs like Methyl 4-fluoro-2-methyl-5-nitrobenzoate (320.2°C)[10] |
| Solubility | Predicted: Soluble in methanol, ethanol, ethyl acetate, and other common organic solvents. Insoluble in water. | Analogy to similar compounds[1][9] |
Safety and Handling
The safety profile is extrapolated from GHS classifications of structurally related nitroaromatic compounds.[11][12][13]
-
Hazard Statements:
-
Harmful if swallowed (H302).
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
May cause respiratory irritation (H335).
-
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, and eye/face protection.[14]
-
Use only in a well-ventilated area, such as a chemical fume hood.[14]
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents and strong bases.[9][14]
-
Part 3: Applications in Research and Development
Substituted nitrobenzoates are cornerstone intermediates in medicinal chemistry. The title compound, Methyl 2-fluoro-4-methyl-5-nitrobenzoate, serves as a trifunctional scaffold that can be elaborated through several chemical handles:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This resulting amino group is a key precursor for forming amides, sulfonamides, ureas, and for participating in cyclization reactions to build heterocyclic systems, which are prevalent in modern pharmaceuticals.
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom, activated by the ortho- and para-directing nitro group, is susceptible to SₙAr reactions. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alcohols), providing a powerful tool for molecular diversification.
-
Ester Hydrolysis/Modification: The methyl ester can be hydrolyzed back to the carboxylic acid for amide coupling reactions or converted to other esters or amides directly.
Given the utility of similar building blocks, this compound is a promising starting point for the synthesis of inhibitors for enzymes like poly ADP-ribose polymerase (PARP), kinases, and other targets in oncology and inflammatory diseases.[2] It is also a valuable intermediate for developing new agrochemicals such as herbicides and fungicides.[10]
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PubChem. Methyl 2-Fluoro-5-nitrobenzoate Compound Summary. National Center for Biotechnology Information. Available from: [Link]
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PubChem. Methyl 2-fluoro-3-nitrobenzoate Compound Summary. National Center for Biotechnology Information. Available from: [Link]
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The Royal Society of Chemistry. Supplementary Information for a related synthesis. Available from: [Link]
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PubChem. Methyl 4-bromo-5-fluoro-2-nitrobenzoate Compound Summary. National Center for Biotechnology Information. Available from: [Link]
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SIELC Technologies. Methyl 2-fluoro-4-nitrobenzoate HPLC Application. Available from: [Link]
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PubChem. 4-Fluoro-2-methyl-5-nitrobenzoic acid Compound Summary. National Center for Biotechnology Information. Available from: [Link]
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